molecular formula C25H32O5 B13819324 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate CAS No. 38454-34-1

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate

Cat. No.: B13819324
CAS No.: 38454-34-1
M. Wt: 412.5 g/mol
InChI Key: LHAWUZYRSMOKJM-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate is an organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of phenyl benzoate, characterized by the presence of hexyloxy and hexanoyloxy groups attached to the phenyl and benzoate moieties, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)phenol and 4-(hexanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: N-bromosuccinimide (NBS), radical initiators.

Major Products

    Oxidation: Benzoic acids.

    Reduction: Alcohols.

    Substitution: Benzylic halides.

Scientific Research Applications

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate has been extensively used in scientific research due to its various applications:

    Chemistry: Used as a photosensitive material in photolithography and a crosslinker in polymer synthesis.

    Biology: Acts as a fluorescent probe for monitoring enzyme activity.

    Medicine: Employed as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of liquid crystal displays and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate varies depending on its application:

    Photolithography: The acrylate group undergoes a photoreaction upon exposure to UV light, resulting in the formation of a crosslinked polymer.

    Enzyme Activity Monitoring: Functions as a fluorescent probe that binds to enzymes, causing a change in fluorescence intensity.

    Photodynamic Therapy: Activated by light, leading to the formation of reactive oxygen species that induce cell death.

Comparison with Similar Compounds

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate can be compared with other similar compounds such as :

    4-(Hexyloxy)phenyl 4-(allyloxy)benzoate: Similar in structure but with an allyloxy group instead of a hexanoyloxy group.

    4-(Hexyloxy)phenyl 4-butyloxybenzoate: Contains a butyloxy group instead of a hexanoyloxy group.

    4-(Hexyloxy)phenyl 4-decyloxybenzoate: Features a decyloxy group instead of a hexanoyloxy group.

These compounds share similar structural frameworks but differ in the length and type of alkoxy groups, which can influence their physical and chemical properties.

Properties

CAS No.

38454-34-1

Molecular Formula

C25H32O5

Molecular Weight

412.5 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-hexanoyloxybenzoate

InChI

InChI=1S/C25H32O5/c1-3-5-7-9-19-28-21-15-17-23(18-16-21)30-25(27)20-11-13-22(14-12-20)29-24(26)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3

InChI Key

LHAWUZYRSMOKJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC

Origin of Product

United States

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